Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
Overview
Description
Synthesis Analysis
The synthesis of benzoxazolium derivatives often involves condensation reactions and the use of specific reagents to introduce the ethyl and iodide groups. For example, the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate demonstrates the complexity and specificity required in synthesizing such compounds, highlighting the intricate steps and conditions necessary for the formation of benzoxazolium salts (Marjani, 2013).
Molecular Structure Analysis
The molecular structure of benzoxazolium derivatives is characterized by X-ray diffraction and spectroscopy methods, including IR, 1H, and 13C NMR spectroscopy. These methods confirm the crystal structure and provide detailed information about the intermolecular interactions, such as hydrogen bonding and donor-acceptor distances, crucial for understanding the compound's chemical behavior (Marjani, 2013).
Chemical Reactions and Properties
Benzoxazolium compounds participate in a range of chemical reactions, often acting as catalysts or intermediates. For instance, triazolium iodide salts have been shown to catalyze the oxidative coupling of benzylamines, demonstrating the versatility and reactivity of benzoxazolium ions in synthetic chemistry. Such reactions underscore the importance of the iodide ion in facilitating electron transfer processes (Byrne & Albrecht, 2020).
Physical Properties Analysis
The physical properties of benzoxazolium salts, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. X-ray diffraction studies provide insights into the crystalline systems and space groups, which are vital for understanding the material's properties and potential applications (Marjani, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for the application of benzoxazolium salts in various fields. Studies on the synthesis and reactivity of these compounds reveal their potential as intermediates in organic synthesis and their role in catalysis, highlighting the importance of the iodide moiety in their chemical behavior (Byrne & Albrecht, 2020).
Scientific Research Applications
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Quantum Physics
- The compound could potentially be used in the field of quantum physics .
- A new method called wavefunction matching is being used to solve challenging computational problems in quantum physics .
- This approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
-
Environmental Science
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Biomedical Applications
- The compound could potentially be used in the field of biomedical applications .
- Poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .
- There are a lot of applied studies related to the water solubility, invisibility, and thermoresponsive of poly (2-oxazoline)s, mainly focused on drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
-
Medicinal Chemistry
- The compound could potentially be used in the field of medicinal chemistry .
- Benzoxaboroles were widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .
- This review covers the properties, synthetic methods and applications of benzoxaboroles in medicinal chemistry .
-
Material Science
- The compound could potentially be used in the field of material science .
- Poly(2-oxazoline)s are the synthetic polymers that are the products of the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers .
- Due to their beneficial properties, they have found many applications in various fields .
properties
IUPAC Name |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDZYSUDOQXJOU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3,3'-Diethyloxadicarbocyanine iodide | |
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URL | https://haz-map.com/Agents/11505 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) | |
CAS RN |
14806-50-9, 64173-98-4 | |
Record name | 3,3′-Diethyloxadicarbocyanine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14806-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl]-, iodide, (Z,E,E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64173-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-ethyl-2-[5-(3-ethyl-3H-benzoxazol-2-ylidene)penta-1,3-dienyl]benzoxazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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